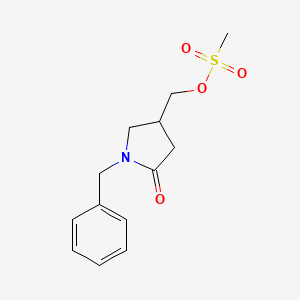![molecular formula C18H22ClN3OS B6501105 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 946373-89-3](/img/structure/B6501105.png)
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide (3-Cl-MPT) is an organochlorine compound that has recently been receiving attention for its potential applications in scientific research. It is a small molecule that can be synthesized from readily available starting materials, and its properties make it suitable for a variety of laboratory experiments and applications. In
Aplicaciones Científicas De Investigación
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential applications in scientific research. It has been used in studies of the structure and function of proteins, as well as for its ability to bind to certain proteins. It has also been studied for its potential to modulate the activity of enzymes and receptors. Additionally, it has been studied for its ability to reduce inflammation and for its potential use as an antioxidant.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is not yet fully understood. It is believed to interact with certain proteins and enzymes, resulting in changes in their activity. It is also thought to bind to certain receptors, resulting in changes in their activity as well. Additionally, it is believed to reduce inflammation and act as an antioxidant.
Biochemical and Physiological Effects
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide has been studied for its potential biochemical and physiological effects. In studies of its effect on proteins, it has been found to modulate their activity and to bind to certain receptors. Additionally, it has been studied for its ability to reduce inflammation and act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide for laboratory experiments include its relatively simple synthesis procedure, its ability to bind to certain proteins and receptors, and its potential to modulate the activity of enzymes and receptors. Additionally, it is believed to reduce inflammation and act as an antioxidant. However, the mechanism of action of 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is not yet fully understood, and further research is needed to determine its effects on proteins, enzymes, and receptors.
Direcciones Futuras
There are a number of potential future directions for research on 3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide. These include further studies of its mechanism of action and its effects on proteins, enzymes, and receptors. Additionally, further research could be done to determine its potential to reduce inflammation and act as an antioxidant. Finally, studies could be done to determine its potential applications in other areas of scientific research.
Métodos De Síntesis
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can be synthesized in a two-step process beginning with the reaction of 4-methylpiperazine and thiophene-3-carboxaldehyde. This yields a thiophene-3-ylmethylene-4-methylpiperazine, which is then reacted with 3-chlorobenzonitrile to yield the desired product. The reaction yields a high percentage of the desired product, and the procedure is relatively simple and can be performed in a laboratory setting.
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c1-21-6-8-22(9-7-21)17(15-5-10-24-13-15)12-20-18(23)14-3-2-4-16(19)11-14/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQBWSRLLGNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)-2-methylphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6501036.png)
![4-ethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6501039.png)
![N-[4-(dimethylamino)phenyl]-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6501062.png)
![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B6501071.png)
![1,3-dimethyl-7-(2-methylphenyl)-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6501079.png)
![2,6-difluoro-N-[(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6501084.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6501087.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)
![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)
![2,6-difluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501116.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)